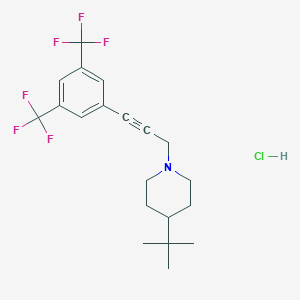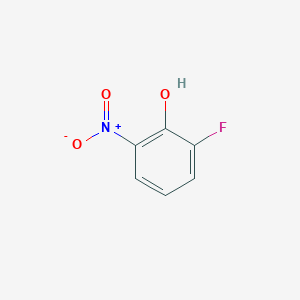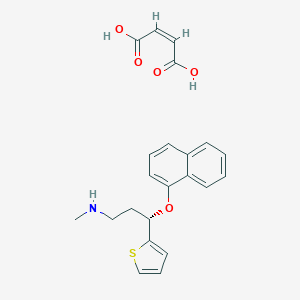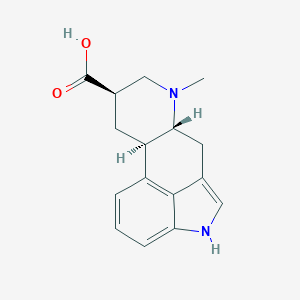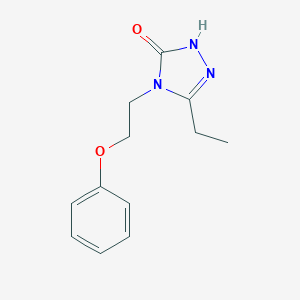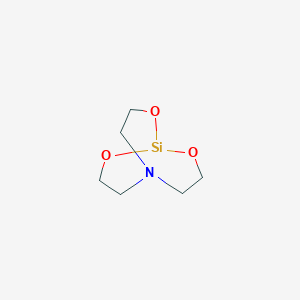
Silatrane
描述
Silatranes are a class of organosilicon compounds that have garnered significant attention due to their unique structural features and wide range of applications. These compounds are characterized by a silicon atom connected to a nitrogen atom through a pentacoordinate bond, forming part of a larger heterocyclic structure. The interest in silatranes spans various fields, including biology, material science, pharmaceutics, agriculture, and medicine, due to their diverse properties and potential uses .
Synthesis Analysis
The synthesis of silatranes typically involves the reaction of organosilanes with polyols or amines. For instance, a new class of silatranes with all six-membered rings was prepared by reacting organosilanes with tris(2-hydroxy-4,6-dimethylbenzyl)amine or by reacting Si(OMe)4 with the same amine . Optically active silatrane derivatives have been synthesized by reacting optically active triethanolamine derivatives with XSi(OMe)3 . Additionally, silatrane complexes can be synthesized by the direct reaction of SiO2 and trialkanolamines, which are explored as ceramic precursors via hydrolytic sol-gel processing .
Molecular Structure Analysis
The molecular structure of silatranes is intriguing due to the variation of the Si-N bond length based on the axial substituent of Si. X-ray analysis and theoretical studies have provided insights into the structural aspects of silatranes. For example, the Si-N distances in a series of silatranes were found to vary significantly depending on the exocyclic substituent, with a range of 2.745(4) Å to 2.025(4) Å . The molecular mechanics calculations of optically active silatrane derivatives also indicated that the substituents exist in the equatorial position, which is consistent with X-ray analysis .
Chemical Reactions Analysis
Silatranes exhibit a variety of chemical behaviors due to their unique structures. The reactivity of silatranes has been explored in the context of their potential as ligands for metal complex structures. For instance, 1-(3-aminopropyl)silatrane was synthesized and reacted with various aldehydes and metal salts to form new derivatives . Novel 1,2,3-triazole based silatranes were synthesized using a "click silylation" approach, which resulted in compounds that are more hydrolytically stable than their open chain analogues . Furthermore, silatranes with urea functionality were synthesized through nucleophilic addition of amines to isocyanatopropyltriethoxysilane, followed by transesterification with triethanolamine10.
Physical and Chemical Properties Analysis
The physical and chemical properties of silatranes are influenced by the hypervalent X-Si≡N bond. This bond plays a decisive role in the physicochemical and spectroscopic characteristics of silatranes . For example, the gas-phase electron diffraction study of methyl silatrane revealed a Si-N distance that indicates essentially no dative bonding between Si and N in the gas phase, which contrasts with the solid-state result showing a dative bond . The sol-gel processing of silatranes has been used to produce ceramic products with homogeneous microporous structures and high surface areas . Additionally, the structural aspects of SBA-1 cubic mesoporous silica synthesized via a sol-gel process using a silatrane precursor were investigated, demonstrating the influence of various synthesis parameters on the resulting material's structure and properties .
科学研究应用
Synthesis and Structure
- Silatranes have been the subject of extensive research due to their unique structural features and the variation of the Si-N bond length based on the axial substituent of Si. They are synthesized through various approaches and their structures have been studied in detail, emphasizing crystallographic and theoretical analyses (Puri, Singh, & Chahal, 2011).
Diverse Applications in Various Fields
- Silatranes demonstrate a high potential for use in chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. They are particularly noted for their abilities to form stable and smooth siloxane monolayers on various surfaces and for their high physiological activity, making them prospective drug candidates (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).
Material Science and Sol-Gel Chemistry
- Silatrane complexes, synthesized by reacting SiO2 and trialkanolamines, have been explored for their potential as ceramic precursors through hydrolytic sol–gel processing. This process leads to the formation of homogeneous microporous structures with high surface areas, demonstrating their utility in material science (Charoenpinijkarn, Suwankruhasn, Kesapabutr, Wongkasemjit, & Jamieson, 2001).
Electrochemistry
- In electrochemical studies, silatranes exhibit distinctive behaviors such as electro-oxidation at high potentials, revealing insights into their electronic effects and potential applications in electrochemistry (Broka, Stradiņš, Glezer, Zelčāns, & Lukevics, 1993).
Photocatalytic and Electrocatalytic Applications
- Silatrane surface anchors, known for their strong bonding to metal oxide electrodes, have been optimized for potential photocatalytic and electrocatalytic applications. Research has focused on developing mild, room-temperature surface binding methods, enhancing the aqueous and electrochemical stability of silatrane-based materials (Materna, Jiang, Crabtree, & Brudvig, 2018).
Plant Growth and Agriculture
- Silatranes have been found to stimulate early seedling growth in plants like wheat and maize, indicating their role as efficient plant growth regulators. This paves the way for their application in agricultural crop enhancement (Singh, Sharma, Sanchita, Kalra, Batish, & Verma, 2018).
未来方向
属性
InChI |
InChI=1S/C6H12NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVPWBNRAPVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2OCCN1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058352 | |
| Record name | Silatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silatrane | |
CAS RN |
283-60-3 | |
| Record name | Silatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR8P7Y2MZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



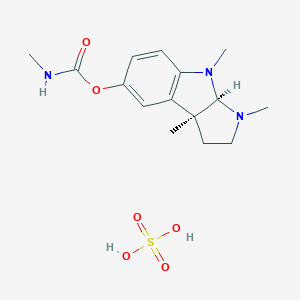
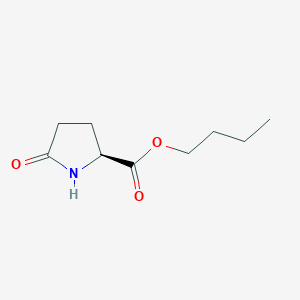
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
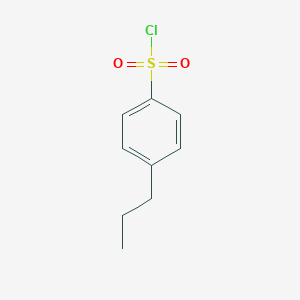
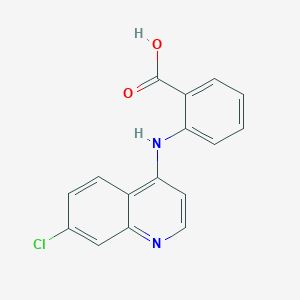
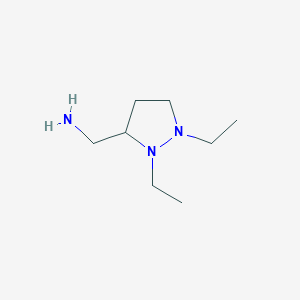
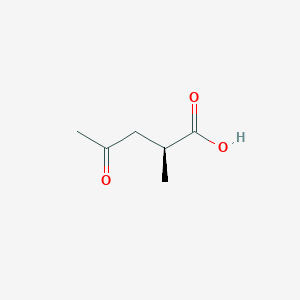
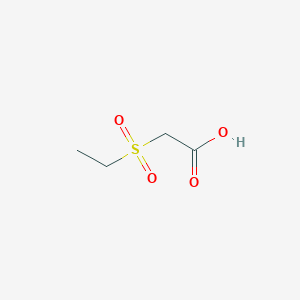
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
